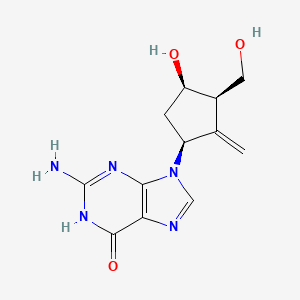

2-Amino-1,9-dihydro-9-((1S,3R,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl)-6H-purin-6-one

Vue d'ensemble

Description

4’-epi-Entecavir is an epimeric impurity of the antiviral drug Entecavir.

An impurity of Entecavir. Entecavir is a reverse transcriptase inhibitor. It prevents the hepatitis B virus from multiplying and reduces the amount of virus in the body.

Activité Biologique

The compound 2-Amino-1,9-dihydro-9-((1S,3R,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl)-6H-purin-6-one , commonly known as Entecavir , is a nucleoside analogue primarily used in the treatment of hepatitis B virus (HBV) infections. This article delves into its biological activity, including mechanisms of action, pharmacokinetics, and clinical studies that highlight its efficacy.

Molecular Structure and Characteristics

- Molecular Formula : C12H15N5O3

- Molecular Weight : 277.28 g/mol

- CAS Number : 1367369-77-4

- Boiling Point : 661.4 °C (predicted)

- Density : 1.81 g/cm³ (predicted)

- pKa : 14.22 (predicted)

| Property | Value |

|---|---|

| Molecular Formula | C12H15N5O3 |

| Molecular Weight | 277.28 g/mol |

| Boiling Point | 661.4 °C |

| Density | 1.81 g/cm³ |

| pKa | 14.22 |

Entecavir acts as a potent inhibitor of HBV replication through several mechanisms:

- Inhibition of Reverse Transcriptase : Entecavir competes with the natural substrate deoxyguanosine triphosphate for incorporation into viral DNA, effectively terminating the elongation of the viral genome.

- Blocking Viral Entry : It may also interfere with the binding of the virus to host cells, thereby preventing infection.

- Reduction of Viral Load : Clinical studies have demonstrated that Entecavir significantly reduces HBV DNA levels in infected patients.

Pharmacokinetics

Entecavir exhibits favorable pharmacokinetic properties:

- Absorption : Rapidly absorbed with peak plasma concentrations occurring approximately 1 hour post-administration.

- Bioavailability : Approximately 100% when taken on an empty stomach.

- Half-life : Approximately 15 hours, allowing for once-daily dosing.

- Metabolism : Minimal hepatic metabolism; primarily excreted unchanged in urine.

Case Studies and Research Findings

-

Phase III Clinical Trials :

- A pivotal study involving over 600 patients showed that Entecavir was superior to lamivudine in achieving undetectable HBV DNA levels after 48 weeks of treatment.

- Patients receiving Entecavir experienced significant improvements in liver function tests and histological outcomes compared to those on placebo.

-

Long-term Efficacy :

- A long-term follow-up study indicated sustained viral suppression in over 80% of patients after five years of continuous therapy with Entecavir.

- Resistance mutations were infrequent, highlighting Entecavir's robustness against viral resistance compared to other nucleoside analogues.

Summary of Key Findings

| Study Type | Patient Population | Duration | Key Findings |

|---|---|---|---|

| Phase III Randomized Trial | 600 patients | 48 weeks | Superior efficacy vs. lamivudine |

| Long-term Follow-Up | >500 patients | 5 years | Sustained viral suppression; low resistance rates |

Safety and Tolerability

Entecavir is generally well-tolerated, with common side effects including:

- Headache

- Fatigue

- Dizziness

- Nausea

Serious adverse effects are rare but can include lactic acidosis and severe hepatotoxicity upon discontinuation.

Propriétés

IUPAC Name |

2-amino-9-[(1S,3R,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O3/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20)/t6-,7-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDGZDCVAUDNJFG-BIIVOSGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C1[C@H](C[C@H]([C@H]1CO)O)N2C=NC3=C2N=C(NC3=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1367369-80-9 | |

| Record name | Entecavir 4-epimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1367369809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ENTECAVIR 4-EPIMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3Y15NS7O7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.